N-(Hydroxyacetyl)glycyl-L-tyrosinamide
Description
Peptide Derivatives in Biochemical and Pharmacological Contexts
Peptides are fundamental biological molecules involved in a vast array of physiological processes, acting as hormones, neurotransmitters, and signaling molecules. However, their direct application as therapeutic agents is often hampered by limitations such as poor stability against enzymatic degradation, low membrane permeability, and rapid clearance from the body. To overcome these challenges, researchers develop peptide derivatives—peptides that have been chemically modified to improve their pharmacological properties.
These modifications can include:
Altering the peptide backbone: To increase resistance to proteases.
Incorporating unnatural amino acids: To introduce novel functionalities or conformational constraints.
Modifying the N- or C-terminus: To block enzymatic degradation and alter solubility and receptor-binding characteristics.
The overarching goal of creating peptide derivatives is to enhance their "drug-like" properties, leading to improved efficacy, stability, and bioavailability.
Significance of Glycyl-L-tyrosinamide as a Core Structure in Peptide Research
The core of the compound is Glycyl-L-tyrosinamide. This dipeptide is composed of glycine (B1666218) and a C-terminally amidated tyrosine.
Glycine: As the simplest amino acid, glycine provides flexibility to the peptide backbone.
L-Tyrosine: This aromatic amino acid is a precursor to several important neurotransmitters and hormones. Its phenolic side chain can be a key site for biological interactions and further chemical modifications.
C-terminal Amidation: The conversion of the C-terminal carboxylic acid to an amide group is a common strategy in peptide design. This modification neutralizes the negative charge, which can increase the peptide's resistance to carboxypeptidases and enhance its membrane permeability and receptor-binding affinity.
Glycyl-L-tyrosinamide and its derivatives are often used as model systems in biochemical and pharmacological studies to investigate peptide transport, metabolism, and interaction with biological targets.
Rationale for N-Terminal Hydroxyacetylation Modifications in Peptide Design and Biological Activity
The defining feature of N-(Hydroxyacetyl)glycyl-L-tyrosinamide is the hydroxyacetyl group at the N-terminus. N-terminal modifications, in general, are a cornerstone of peptide drug design.
N-terminal Acetylation , a closely related modification, is known to:
Increase Enzymatic Stability: By blocking the action of aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides, acetylation can significantly prolong the half-life of a peptide in a biological system.
Mimic Natural Proteins: A significant portion of intracellular proteins are naturally N-terminally acetylated, a modification that plays a role in protein function and stability.
Influence Biological Activity: The removal of the positive charge at the N-terminus can alter how a peptide interacts with its biological target, sometimes leading to enhanced or modified activity. For instance, N-acetyl tyrosinamide has been investigated in cosmetic formulations for its potential to improve the appearance of aging skin. nih.govjddonline.com
The introduction of a hydroxyl group to the acetyl moiety (forming a hydroxyacetyl group) adds another layer of functionality. The hydroxyl group can:
Increase Hydrophilicity: This can modulate the solubility of the peptide.
Form Hydrogen Bonds: The hydroxyl group can participate in hydrogen bonding, which could influence the peptide's conformation and its interaction with biological receptors.
Structure
3D Structure
Properties
CAS No. |
919104-62-4 |
|---|---|
Molecular Formula |
C13H17N3O5 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-hydroxyacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C13H17N3O5/c14-13(21)10(5-8-1-3-9(18)4-2-8)16-11(19)6-15-12(20)7-17/h1-4,10,17-18H,5-7H2,(H2,14,21)(H,15,20)(H,16,19)/t10-/m0/s1 |
InChI Key |
KNZOJVYRWYJBTP-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CNC(=O)CO)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)CNC(=O)CO)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for N Hydroxyacetyl Glycyl L Tyrosinamide
Chemical Synthesis Approaches for Peptide Linkages and Amide Formation
The foundational step in producing N-(Hydroxyacetyl)glycyl-L-tyrosinamide is the creation of the glycyl-L-tyrosinamide backbone. Chemical methods, particularly solution-phase synthesis, offer a well-established route for this process.
Solution-Phase Peptide Synthesis Techniques for Glycyl-L-tyrosinamide Precursors
Solution-phase peptide synthesis is a classical approach that involves the coupling of amino acid derivatives in a homogenous solvent system. For the synthesis of glycyl-L-tyrosinamide, this typically involves the reaction of a protected glycine (B1666218) residue with a protected L-tyrosinamide. The process requires careful selection of protecting groups for the amino and carboxyl termini to prevent unwanted side reactions and ensure the correct peptide bond formation.
One common strategy is the acyl chloride method, where L-tyrosine is reacted with chloroacetyl chloride under alkaline conditions to form N-chloroacetyl-L-tyrosine. chemicalbook.comgoogle.com This intermediate is then subjected to ammonolysis to yield glycyl-L-tyrosine. google.com Another approach involves protecting the amino group of glycine, for example, with a benzyloxycarbonyl (Cbz) group, and then coupling it with L-tyrosinamide. chemicalbook.com Following the coupling, the protecting groups are removed to yield the final dipeptide amide. While effective, purification of the final product often requires chromatographic techniques to remove byproducts and unreacted starting materials. chemicalbook.com
Utilization of Coupling Reagents in Peptide Synthesis (e.g., EDC, HOBt)
To facilitate the formation of the amide bond between the carboxyl group of glycine and the amino group of L-tyrosinamide, coupling reagents are essential. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amino group.
A widely used combination of coupling reagents is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). commonorganicchemistry.com EDC is a water-soluble carbodiimide that activates the carboxyl group to form a highly reactive O-acylisourea intermediate. peptide.combachem.com However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea, terminating the reaction. bachem.com
The addition of HOBt mitigates these side reactions. HOBt reacts with the O-acylisourea intermediate to form an activated HOBt-ester. peptide.com This ester is more stable than the O-acylisourea intermediate, reducing the risk of racemization, and is highly reactive towards the amine component, leading to efficient peptide bond formation. peptide.com The general procedure involves dissolving the N-protected glycine and L-tyrosinamide in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), adding EDC and HOBt, and stirring the reaction mixture until completion. commonorganicchemistry.compeptide.com
Table 1: Common Coupling Reagents and their Roles
| Coupling Reagent | Abbreviation | Function |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Activates the carboxyl group of the amino acid. |
| 1-Hydroxybenzotriazole | HOBt | Suppresses racemization and improves coupling efficiency when used with a carbodiimide. |
| Dicyclohexylcarbodiimide | DCC | A carbodiimide coupling agent, though the urea byproduct is poorly soluble. |
| Diisopropylcarbodiimide | DIC | Similar to DCC, but the urea byproduct is more soluble. peptide.com |
Enzymatic Synthesis of Glycyl-L-tyrosinamide Derivatives
Enzymatic methods for peptide synthesis present a green alternative to chemical approaches, often providing high stereospecificity and milder reaction conditions.
Protease-Catalyzed Peptide Bond Formation (e.g., PST-01 Protease)
Proteases, enzymes that typically hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions. The organic-solvent stable PST-01 protease, from Pseudomonas aeruginosa PST-01, has been successfully employed for the synthesis of a precursor to glycyl-L-tyrosine, carbobenzoxy-glycyl-L-tyrosine amide (Cbz-Gly-Tyr-NH2). researchgate.net This enzymatic approach takes advantage of the high stability of the PST-01 protease in organic solvents, which are necessary to dissolve the amino acid substrates. researchgate.net In a key study, Cbz-Gly-Tyr-NH2 was synthesized with a maximum equilibrium yield of 81.9%. researchgate.net
Optimization of Reaction Conditions for Enzymatic Synthesis (e.g., solvent, pH, temperature)
The efficiency of protease-catalyzed peptide synthesis is highly dependent on the reaction conditions. For the synthesis of Cbz-Gly-Tyr-NH2 using the PST-01 protease, several parameters were optimized to maximize the yield. researchgate.net
Solvent: The presence of an organic solvent is crucial. A high concentration of dimethylsulfoxide (DMSO), specifically 60% (v/v), was found to be optimal, likely due to the increased solubility of the tyrosine derivative. researchgate.net
pH: The optimal pH for the reaction was determined to be 7.0. researchgate.net This is a critical factor as pH affects the ionization state of the substrates and the catalytic activity of the enzyme.
Temperature: The ideal temperature for the synthesis was found to be 40°C. researchgate.net Temperature influences both the enzyme's activity and its stability.
These optimized conditions highlight the importance of fine-tuning the reaction environment to favor synthesis over hydrolysis.
Table 2: Optimized Conditions for Enzymatic Synthesis of Cbz-Gly-Tyr-NH2
| Parameter | Optimal Value |
| Enzyme | PST-01 Protease |
| Organic Solvent | 60% (v/v) Dimethylsulfoxide (DMSO) |
| pH | 7.0 |
| Temperature | 40°C |
| Maximum Yield | 81.9% |
Strategies for N-Terminal Hydroxyacetylation of the Glycyl Moiety
The final step in the synthesis of this compound is the selective modification of the N-terminal amino group of the glycyl residue. This process, known as hydroxyacetylation (or glycolylation), involves the introduction of a hydroxyacetyl group (HOCH₂CO-).
A common chemical strategy to achieve this is to first obtain the deprotected glycyl-L-tyrosinamide, which possesses a free N-terminal amino group. This free amine can then be acylated using a suitable hydroxyacetylating agent. One such method involves the acylation with acetoxyacetyl chloride, followed by the hydrolysis of the resulting ester to reveal the hydroxyl group. nih.gov An alternative approach is the use of N-succinimidyl glycolate, which can also effectively install the N-glycolyl group. nih.gov These reactions are typically carried out under controlled conditions to ensure that the acylation occurs specifically at the N-terminus without modifying other functional groups in the molecule, such as the phenolic hydroxyl group of the tyrosine residue.
Stereochemical Considerations and Control in this compound Synthesis
The synthesis of this compound involves the formation of a peptide bond between N-(hydroxyacetyl)glycine and L-tyrosinamide. The primary stereochemical challenge lies in preserving the chirality of the L-tyrosine moiety throughout the synthetic sequence, as racemization can occur under certain reaction conditions.
Standard peptide coupling reagents are employed to facilitate the amide bond formation. The choice of coupling reagent and reaction conditions is critical to minimize epimerization of the chiral center in L-tyrosinamide. Commonly used reagents that aim to suppress racemization include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives act as activated esters, which then react with the amine component, thereby reducing the risk of racemization.
A key strategy to maintain stereochemical integrity is the use of protecting groups for the amine and carboxylic acid functionalities of the amino acid precursors. The N-terminus of glycine is typically protected with a group like fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) during the synthesis of the N-(hydroxyacetyl)glycine precursor. The selection of the protecting group strategy is crucial as the deprotection steps must be mild enough to avoid racemization of the adjacent chiral center in the growing peptide chain.
Table 1: Common Coupling Reagents and Additives for Stereocontrol
| Coupling Reagent | Additive | Key Features |
| DCC | HOBt | Reduces racemization and suppresses side reactions. |
| DIC | Oxyma | Improved solubility of the urea byproduct and effective suppression of racemization. |
| HATU | - | High coupling efficiency and low racemization, particularly for sterically hindered amino acids. |
| HBTU | HOBt | Forms an active ester that reacts efficiently with the amine component. |
Recent advancements in stereoselective synthesis have explored the use of enzymatic catalysis. Lipases and proteases can be employed for the regioselective and stereoselective formation of peptide bonds under mild conditions, which significantly reduces the risk of racemization.
Furthermore, a doctoral thesis has described a novel method for the palladium-catalyzed allylic alkylation of titanium-chelated enolates of N-(α-Hydroxyacyl)-glycine esters. core.ac.uk This method allows for high stereoselectivity and tolerates a variety of functional groups, offering a potential pathway for the stereocontrolled synthesis of the N-(hydroxyacetyl)glycine fragment with a defined stereocenter if a chiral hydroxyacetic acid derivative is used. core.ac.uk By carefully selecting the reaction conditions, it is possible to selectively access both diastereomers. core.ac.uk
Development of Advanced Synthetic Routes for this compound Analogues
The development of analogues of this compound is crucial for exploring structure-activity relationships and optimizing biological activity. Advanced synthetic routes, particularly those based on solid-phase peptide synthesis (SPPS), have become instrumental in the efficient generation of diverse analogues.
SPPS allows for the sequential addition of amino acid residues to a growing peptide chain that is anchored to a solid support. researchgate.net This methodology is highly amenable to automation and facilitates the purification of intermediates by simple filtration and washing steps. For the synthesis of this compound analogues, L-tyrosinamide can be attached to a suitable resin, followed by the coupling of a protected glycine residue and subsequent N-acylation with a hydroxyacetic acid derivative.
The versatility of SPPS enables the straightforward modification of each component of the parent molecule:
Modification of the Hydroxyacetyl Moiety: A variety of substituted hydroxyacetic acids can be introduced at the final acylation step to explore the impact of different functionalities on biological activity.
Modification of the Glycine Residue: The glycine unit can be replaced with other natural or unnatural amino acids to investigate the influence of side-chain stereochemistry and functionality.
Modification of the L-Tyrosinamide Moiety: The phenolic hydroxyl group of tyrosine can be modified, for instance, by sulfation, to create analogues with altered properties. nih.gov SPPS strategies have been developed for incorporating fluorosulfated tyrosine residues into peptides, which can then be converted to sulfotyrosine. nih.gov Furthermore, the aromatic ring of tyrosine can be substituted with various groups to probe interactions with biological targets.
Table 2: Selected Examples of Modifications for Analogue Synthesis
| Modification Site | Example of Modification | Synthetic Strategy |
| N-terminus | Acylation with functionalized carboxylic acids | SPPS final acylation step |
| Glycine residue | Replacement with other amino acids (e.g., Alanine) | SPPS with corresponding protected amino acid |
| Tyrosine side chain | O-sulfation | SPPS with protected fluorosulfated tyrosine nih.gov |
| Tyrosine side chain | Halogenation | Use of halogenated L-tyrosine derivatives in SPPS |
The synthesis of peptidomimetics with modified backbones is another advanced strategy to enhance stability and bioavailability. researchgate.net For instance, the amide bond can be replaced with other linkages, or the peptide backbone can be altered to create non-natural conformations. These modifications often require specialized building blocks and synthetic methodologies.
Structural Elucidation and Computational Modeling of N Hydroxyacetyl Glycyl L Tyrosinamide
Conformational Analysis of the Peptide Backbone and Side Chains
The flexibility of a peptide is largely defined by the rotational freedom around the single bonds of its backbone and side chains. A comprehensive conformational analysis is essential to identify the most stable, low-energy structures that the molecule is likely to adopt. For N-(Hydroxyacetyl)glycyl-L-tyrosinamide, this involves exploring the possible orientations of the glycyl and tyrosinamide residues, as well as the hydroxyacetyl group.
The potential energy surface (PES) is a conceptual landscape that maps the energy of a molecule as a function of its geometric parameters. wikipedia.org Minima on this surface correspond to stable or metastable conformations. Exploring the PES is crucial for identifying all possible low-energy conformers of a molecule. wikipedia.orgresearchgate.net
For peptides like this compound, the PES is multidimensional due to the numerous rotatable bonds. A common strategy to navigate this complex surface is a hierarchical approach. This can begin with a broad search using less computationally expensive methods, such as genetic algorithms combined with semi-empirical methods, to generate a diverse set of probable structures. academie-sciences.fr These initial structures are then subjected to a series of increasingly accurate electronic structure calculations for geometry optimization to locate the true energy minima. For the closely related N-formyl-L-tyrosinamide, a genetic algorithm based on the Multi-Niche Crowding (MNC) technique was used to effectively sample the PES and identify a comprehensive set of conformers. academie-sciences.fr
The table below illustrates representative dihedral angles for the most stable conformers found for a model tripeptide, HCO-Gly-L-Tyr-Gly-NH₂, which shares structural motifs with this compound. This data exemplifies the type of structural information obtained from PES exploration.
| Conformer | φ(tyr) | ψ(tyr) | χ1 | χ2 | Relative Energy (kcal/mol) |
| βL γL)g+g+)βL | -154.9 | 74.3 | 63.3 | 88.5 | 0.00 |
| βL γL)g+g-( βL | -154.5 | 74.4 | 63.4 | -88.7 | 0.02 |
| βL βL)a g+( βL | -147.2 | 142.1 | 179.8 | 85.5 | 0.38 |
| βL βL)a g-)βL | -147.0 | 142.1 | 179.9 | -85.2 | 0.41 |
| βL γL)a g-)βL | -152.0 | 73.0 | 178.6 | -84.2 | 0.81 |
| βL γL)a g+)βL | -152.2 | 72.8 | 178.5 | 83.8 | 0.82 |
This interactive table is based on data for the HCO-Gly-L-Tyr-Gly-NH₂ tripeptide model, calculated at the MP2/6-311++G(2d,2p)//B3LYP/6-311++G(2d,2p) level of theory.
The relative stability of different conformers is determined by a delicate balance of non-covalent interactions. Intramolecular hydrogen bonds are particularly significant in shaping the secondary structure of peptides. rsc.orgnih.gov In this compound, several hydrogen bonds are possible:
Between the amide N-H groups and carbonyl C=O groups of the peptide backbone.
Involving the hydroxyl group of the N-terminal hydroxyacetyl moiety.
Involving the phenolic hydroxyl group of the tyrosine side chain.
Between the terminal amide group and other parts of the molecule.
These interactions can lead to the formation of stable, folded structures, such as β-turns or γ-turns. rsc.org For instance, studies on tyrosine-containing peptides have shown that hydrogen bonding involving the tyrosine hydroxyl group can significantly influence the conformational preference. researchgate.net The C5 hydrogen bond, where a single residue provides both the donor and acceptor, can also contribute to stabilizing extended conformations. rsc.org
In addition to hydrogen bonds, aromatic interactions, specifically the interaction between the tyrosine side chain and other parts of the peptide backbone, can play a role in conformational stability. These dispersion-driven interactions, while weaker than hydrogen bonds, are crucial for the stabilization of specific folded structures in aromatic amino acid-containing peptides. semanticscholar.org
Quantum Chemical Calculations for Structural Characterization
To obtain a precise understanding of the electronic structure, geometry, and relative energies of the conformers of this compound, quantum chemical calculations are indispensable. These methods solve the Schrödinger equation (or its density-based equivalent) to provide a fundamental description of the molecule.
A hierarchical computational strategy is often employed for structural characterization. This typically involves:
Initial geometry optimizations using a computationally efficient ab initio method like Hartree-Fock (HF) with a modest basis set (e.g., 3-21G* or 6-31G(d)).
Further optimization using Density Functional Theory (DFT), which includes electron correlation effects at a lower computational cost than traditional correlated ab initio methods. indexcopernicus.comopenaccesspub.org The B3LYP functional is a popular choice, often paired with larger basis sets like 6-311++G(2d,2p) to accurately describe the electronic structure and geometry. nih.gov
These calculations yield optimized molecular structures, vibrational frequencies (to confirm that the structure is a true minimum on the PES), and electronic properties. openaccesspub.org Theoretical spectral data, such as FT-IR and NMR, can also be simulated and compared with experimental data to validate the computed structures. nih.gov
For a more accurate determination of the relative energies of the conformers, higher-level ab initio calculations are necessary. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely used method to incorporate electron correlation more accurately than most DFT functionals. researchgate.net
A common and practical approach is to perform single-point energy calculations using the MP2 method with a large basis set (e.g., 6-311++G(2d,2p)) on the geometries previously optimized at the DFT level. This strategy, often denoted as MP2//DFT, is effective because the energy of a molecule is generally more sensitive to the level of theory used than its geometry is. This provides a refined ranking of the conformational stabilities, which is crucial for understanding the conformational preferences of the molecule. In some cases, full geometry optimization at the MP2 level is performed for the most stable conformers to achieve the highest level of accuracy. researchgate.net
Molecular Docking Studies of this compound and Its Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and for understanding the biological function of molecules.
For this compound and its derivatives, molecular docking could be employed to investigate their potential as inhibitors of specific enzymes. Given the presence of a tyrosine-like moiety, a relevant target is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. rsdjournal.orgmdpi.com Inhibition of tyrosinase is a target for agents used in cosmetics for skin lightening and in medicine to treat hyperpigmentation disorders. biomedpharmajournal.org
The docking process involves placing the ligand into the active site of the enzyme and evaluating the binding affinity using a scoring function. biomedpharmajournal.org The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. mdpi.com For example, docking studies of known tyrosinase inhibitors, like kojic acid and its derivatives, have shown that chelation of the copper ions in the enzyme's active site is a critical mechanism of inhibition. biomedpharmajournal.orgnih.gov Docking simulations of derivatives of this compound could explore their potential to bind to the tyrosinase active site and guide the design of new, more potent inhibitors. nih.gov
The table below shows sample docking results for known tyrosinase inhibitors, illustrating the type of data generated in such studies.
| Compound | Binding Energy (ΔGbind, kcal/mol) | Key Interacting Residues |
| Tropolone (Reference) | -6.91 | HIS259, HIS263, HIS296, VAL283 |
| Kojic Acid Derivative 12 | -7.58 | HIS259, HIS263, ASN260, VAL283 |
| Kojic Acid Derivative 20 | -7.42 | HIS263, HIS296, PHE292, VAL283 |
| Kojic Acid Derivative 21 | -7.33 | HIS85, HIS259, HIS263, VAL283 |
| Kojic Acid Derivative 23 | -7.29 | HIS259, HIS263, HIS296, VAL283 |
This interactive table presents data from a docking study of kojic acid derivatives with tyrosinase, demonstrating how binding energies and key interactions are reported. biomedpharmajournal.org
Investigation of Biological Activities and Molecular Mechanisms of N Hydroxyacetyl Glycyl L Tyrosinamide
Roles in Cellular Signaling and Metabolic Pathways
Interplay with Amino Acid Metabolism and Related Biochemical Cascades
There is no direct research available detailing the interaction of N-(Hydroxyacetyl)glycyl-L-tyrosinamide with amino acid metabolism. As a dipeptide derivative, its structure suggests several hypothetical points of interaction with metabolic pathways. The compound is composed of a modified glycine (B1666218) residue (hydroxyacetyl-glycine) and a tyrosinamide.
Hypothetical Metabolic Fate:
Hydrolysis: It is plausible that cellular peptidases could hydrolyze the amide bond linking the glycyl and tyrosinamide components. This would release L-tyrosinamide and N-(hydroxyacetyl)glycine. L-tyrosinamide could then be further metabolized. The tyrosinamide could potentially be converted to L-tyrosine, a key amino acid involved in numerous metabolic pathways, including the synthesis of catecholamines (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin (B1238610).
Direct Activity: Alternatively, the intact molecule could exert biological effects by interacting with specific enzymes or receptors involved in amino acid sensing or signaling pathways. However, without experimental data, this remains speculative.
A theoretical breakdown of this compound and its potential entry points into amino acid metabolism is presented below.
| Component | Potential Metabolic Precursor For | Relevant Biochemical Cascades |
| L-Tyrosinamide (upon hydrolysis) | L-Tyrosine | Protein Synthesis, Catecholamine Biosynthesis, Thyroid Hormone Synthesis, Melanin Production |
| N-(Hydroxyacetyl)glycine (upon hydrolysis) | Glycine (potentially) | Heme Synthesis, Purine Synthesis, Glutathione Synthesis |
Potential Contribution to Protein Synthesis and Post-Translational Modifications
No studies have directly implicated this compound in protein synthesis or post-translational modifications (PTMs).
Protein Synthesis: Protein synthesis is a highly specific process involving the polymerization of the 20 proteinogenic amino acids as directed by messenger RNA (mRNA). nih.gov this compound, as a modified dipeptide, is not a standard substrate for ribosomal protein synthesis. Its N-terminal modification (hydroxyacetyl group) would likely prevent its recognition and incorporation into a growing polypeptide chain by the translational machinery.
Post-Translational Modifications (PTMs): PTMs are covalent modifications to proteins after their synthesis, which expand the functional diversity of the proteome. nih.gov While there is no evidence that this compound acts as a substrate or catalyst in known PTM pathways, one could speculate on theoretical roles:
Source of Modifying Groups: It is highly unlikely, but theoretically, enzymatic cleavage could release the hydroxyacetyl group, which might then be used in a novel PTM pathway. However, this is purely conjectural and not supported by existing literature.
Enzyme Inhibition/Activation: The compound could potentially act as an inhibitor or activator of enzymes involved in PTMs, such as kinases, phosphatases, or acetyltransferases. This would require specific binding to the active or allosteric sites of such enzymes.
Exploration of Novel Biological Functions through High-Throughput Screening
A thorough search of scientific databases reveals no published results from high-throughput screening (HTS) campaigns that specifically identify this compound as a "hit" or "lead" compound for any biological target. HTS is a powerful method used in drug discovery to rapidly assess the activity of large numbers of compounds against a specific biological target.
The absence of such data suggests one of several possibilities:
this compound has not been included in the chemical libraries used for major screening campaigns.
The compound was screened but did not show significant activity against the targets tested.
Screening data exists but is proprietary and has not been published in the public domain.
Future HTS campaigns could include this compound to explore its potential activities across a wide range of assays.
| Screening Approach | Potential Biological Questions for this compound |
| Biochemical Assays | Does it inhibit or activate specific enzymes (e.g., proteases, kinases, metabolic enzymes)? |
| Cell-Based Assays | Does it affect cell viability, proliferation, signaling pathways, or gene expression in various cell lines? |
| Target-Based Screens | Does it bind to specific receptors or proteins of interest? |
| Phenotypic Screens | Does it induce a particular cellular phenotype (e.g., changes in morphology, differentiation)? |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Design and Synthesis of N-(Hydroxyacetyl)glycyl-L-tyrosinamide Analogues for SAR Studies
The foundation of any SAR study lies in the systematic design and synthesis of analogues where specific parts of the lead compound, in this case, this compound, are methodically altered. The primary aim is to probe the importance of different structural motifs for the molecule's biological effects. The synthesis of these analogues can be achieved through established methods of peptide chemistry, often employing solid-phase peptide synthesis (SPPS) for efficiency and purification ease. frontiersin.org
A general synthetic approach would involve the coupling of a protected L-tyrosinamide to a protected glycine (B1666218), followed by the acylation of the N-terminus with a hydroxyacetyl moiety. To generate a library of analogues for SAR studies, modifications can be introduced at three key positions: the N-terminal hydroxyacetyl group, the central glycine residue, and the C-terminal L-tyrosinamide.
N-Terminal Modifications: The hydroxyacetyl group can be replaced with other acyl groups to investigate the role of the hydroxyl functionality and the length of the acyl chain. For instance, analogues with acetyl, propionyl, or longer chain alkanoyl groups can be synthesized. The synthesis of such N-acyl dipeptide derivatives is a well-established process in medicinal chemistry. googleapis.comgoogleapis.com
Amino Acid Substitutions: The glycine residue can be substituted with other amino acids to explore the impact of side chain size, polarity, and stereochemistry on activity. Both natural and unnatural amino acids can be incorporated to create a diverse set of analogues.
C-Terminal Modifications: The L-tyrosinamide moiety offers several points for modification. The phenolic hydroxyl group can be alkylated, acylated, or replaced with other functional groups to assess its role in receptor binding or other molecular interactions. The C-terminal amide can also be modified to, for example, a carboxylic acid or an ester to understand its contribution to the molecule's activity and pharmacokinetic properties.
The synthesis of these diverse analogues allows for a comprehensive exploration of the chemical space around the parent molecule, which is a prerequisite for detailed SAR and QSAR analyses.
Correlation Between Structural Modifications and Biological Activity
By systematically testing the synthesized analogues in relevant biological assays, a correlation between specific structural features and the resulting biological activity can be established. This provides valuable insights into the molecular requirements for the desired effect.
The N-terminal region of peptides and peptide-like molecules is often critical for their biological function. Modifications at the N-terminus can influence factors such as receptor affinity, membrane permeability, and metabolic stability. researchgate.net For this compound, the hydroxyacetyl group is a key feature.
Alterations to this group can have a significant impact on activity. For example, removing the hydroxyl group (i.e., using an acetyl group instead) would help to determine if hydrogen bonding at this position is crucial. Varying the length of the acyl chain can probe the size of the binding pocket in the N-terminal region. The introduction of different functional groups on the acyl chain can further explore electronic and steric effects.
For instance, substituting glycine with alanine would introduce a small, hydrophobic side chain, which could enhance binding through van der Waals interactions if there is a corresponding hydrophobic pocket in the target receptor. Conversely, introducing a bulky amino acid like phenylalanine or a charged residue like aspartic acid could either improve or diminish activity, depending on the steric and electronic requirements of the binding site. The stereochemistry of the substituted amino acid is also a critical factor, with L- and D-isomers often exhibiting different biological activities.
The tyrosinamide side chain, with its phenolic hydroxyl group, is a key structural feature that likely plays a significant role in molecular recognition, potentially through hydrogen bonding or aromatic interactions. Modifications to this side chain are therefore expected to have a profound effect on biological activity.
Esterification or etherification of the phenolic hydroxyl group can be used to investigate the importance of its hydrogen-bonding capability. Replacing the hydroxyl group with other substituents, such as a methoxy group or a halogen, can further probe the electronic and steric requirements of the binding site. Modifications to the aromatic ring itself, such as the introduction of additional substituents, can also provide valuable SAR data.
Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models
Once a sufficient amount of SAR data has been generated, QSAR models can be developed to provide a mathematical correlation between the chemical structure and the biological activity of the this compound analogues. These models use molecular descriptors to quantify various aspects of the chemical structure, such as lipophilicity, electronic properties, and steric parameters.
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A diverse set of analogues with their corresponding biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each analogue.
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A validated QSAR model can be a powerful tool for predicting the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds.
Rational Design Strategies for Optimized this compound Derivatives
The insights gained from SAR and QSAR studies form the basis for the rational design of optimized derivatives of this compound. By understanding which structural features are essential for activity and which can be modified to improve potency or selectivity, medicinal chemists can design new molecules with a higher probability of success.
For example, if SAR studies reveal that a hydrogen bond donor at the N-terminus is crucial, and that a moderately sized hydrophobic group at the central amino acid position enhances activity, new analogues can be designed that incorporate these features. QSAR models can then be used to predict the activity of these new designs before they are synthesized, allowing for the prioritization of the most promising candidates. This iterative process of design, synthesis, and testing, guided by SAR and QSAR, is a cornerstone of modern drug discovery and can lead to the development of highly optimized this compound derivatives.
Advanced Analytical Methodologies in Research of N Hydroxyacetyl Glycyl L Tyrosinamide
Spectrometric Techniques for Structural Characterization and Quantitation
Spectrometric methods are fundamental in determining the molecular weight and elemental composition of N-(Hydroxyacetyl)glycyl-L-tyrosinamide, as well as in sequencing its constituent amino acids.
Mass Spectrometry (MS) Applications
The mass spectrum of N-Glycyl-L-tyrosine typically shows a prominent molecular ion peak. Key fragment ions observed in the GC-MS analysis of N-Glycyl-L-tyrosine are summarized below. These fragments arise from the cleavage of peptide bonds and fragmentation of the amino acid side chains.
| Fragment Ion (m/z) | Interpretation |
| 107 | Tropylium ion from the tyrosine side chain |
| 108 | Ion resulting from the benzyl (B1604629) cleavage of the tyrosine residue |
| 114 | Fragment corresponding to the glycyl portion |
The data presented is for the related compound N-Glycyl-L-tyrosine as a proxy. nih.gov
MALDI-MS is particularly well-suited for the analysis of peptides and other biomolecules. In the context of tyrosine-containing peptides, the choice of matrix is critical for successful analysis. For instance, sinapinic acid has been shown to be an effective matrix for the analysis of neuropeptides containing nitrated tyrosine, a modification that can be labile under MALDI conditions. nih.gov This highlights the importance of matrix selection in preserving the integrity of modified peptides like this compound during analysis. nih.gov
The fragmentation of tyrosine-containing peptides in MALDI-MS often involves cleavage at the peptide bond, leading to the formation of b and y ions, which are indicative of the amino acid sequence. Studies on similar peptides have shown that specific fragmentation patterns can unambiguously identify the presence and location of modifications. nih.gov
There is currently no publicly available research detailing the use of Silicon Nanopost Array-Laser Desorption/Ionization Mass Spectrometry (NAPA-MS) for the analysis of this compound or its close analogs. This technique is an emerging technology and its application to specific dipeptides has yet to be extensively documented in scientific literature.
Nuclear Magnetic Resonance (NMR) Spectrometry for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule. For this compound, specific chemical shifts would be expected for the protons and carbons of the hydroxyacetyl group, the glycyl residue, and the tyrosinamide moiety.
While specific NMR data for this compound is not available, the ¹³C NMR spectrum of the related compound N-Glycyl-L-tyrosine provides a useful reference for the expected chemical shifts of the core dipeptide structure.
| Carbon Atom | Chemical Shift (ppm) |
| C=O (Tyrosine) | ~174 |
| C=O (Glycine) | ~168 |
| Cα (Tyrosine) | ~57 |
| Cα (Glycine) | ~41 |
| Cβ (Tyrosine) | ~38 |
| Aromatic C (Tyrosine) | 116-155 |
The data presented is for the related compound N-Glycyl-L-tyrosine as a proxy. chemicalbook.com
Spectroscopic Methods for Interaction Analysis
Spectroscopic techniques are employed to investigate the functional groups present in this compound and to study conformational changes that may occur upon interaction with other molecules.
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Changes
Infrared (IR) spectroscopy is a valuable technique for identifying the characteristic functional groups within a molecule based on their vibrational frequencies. In this compound, key functional groups include the amide bonds, the hydroxyl group of the hydroxyacetyl moiety, the phenolic hydroxyl group of tyrosine, and the aromatic ring.
The FTIR spectrum of the related compound N-Glycyl-L-tyrosine, obtained using a KBr wafer, reveals characteristic absorption bands that can be extrapolated to this compound. nih.gov
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 | O-H stretch | Phenolic and carboxylic acid OH |
| ~3000-3300 | N-H stretch | Amide and amine N-H |
| ~1650 | C=O stretch (Amide I) | Amide C=O |
| ~1550 | N-H bend (Amide II) | Amide N-H |
| ~1400-1500 | C=C stretch | Aromatic ring |
The data presented is for the related compound N-Glycyl-L-tyrosine as a proxy. nih.govchemicalbook.com
Studies on dipeptides containing tyrosine have utilized Fourier-transform infrared (FT-IR) spectroscopy to investigate structural changes, such as those induced by the formation of tyrosyl radicals. nih.gov These studies demonstrate the sensitivity of IR spectroscopy to subtle changes in the molecular structure and environment of the peptide. nih.gov
Fluorescence Spectroscopy for Ligand-Target Binding Studies
Fluorescence spectroscopy is a highly sensitive technique utilized to investigate the binding of a ligand, such as this compound, to its biological target. springernature.comnih.gov This method relies on changes in the fluorescence properties of either the target protein (intrinsic fluorescence) or a fluorescent probe upon formation of the ligand-target complex. nih.gov The intrinsic fluorescence of proteins, primarily due to tryptophan and tyrosine residues, can be altered when a ligand binds, causing quenching (decrease in intensity) or enhancement of the signal. researchgate.net
In a typical experiment, the fluorescence emission of a target protein is measured as increasing concentrations of the ligand are added. The resulting change in fluorescence intensity is then plotted against the ligand concentration to generate a binding curve. From this curve, the dissociation constant (Kd), a measure of binding affinity, can be determined. A lower Kd value signifies a stronger binding interaction.
One study demonstrated the utility of fluorescence-based techniques by analyzing the binding of L-tyrosinamide to a specific aptamer (a single-stranded DNA or RNA molecule that binds to a specific target). researchgate.net Using microscale thermophoresis, a method that detects changes in fluorescence signal due to a temperature gradient, they generated a normalized fluorescence binding curve. researchgate.net This allowed for the precise calculation of the binding affinity between L-tyrosinamide and its aptamer target. researchgate.net This approach can be similarly applied to study the interaction of this compound with its putative protein targets, providing crucial data on binding strength and specificity. researchgate.net
| Ligand | Target | Technique | Dissociation Constant (Kd) | Reference |
|---|---|---|---|---|
| L-tyrosinamide | Nucleoapzyme VI Model Aptamer | Microscale Thermophoresis | Data-derived from binding curve | researchgate.net |
| L-tyrosinamide | Nucleoapzyme VIII Model Aptamer | Microscale Thermophoresis | Data-derived from binding curve | researchgate.net |
Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real time. bioradiations.commdpi.com It provides detailed kinetic data by measuring the association rate (ka) and dissociation rate (kd) of a ligand binding to a target, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). bioradiations.com
In an SPR experiment, a target protein is immobilized on the surface of a sensor chip. nih.gov A solution containing the ligand, or analyte, such as this compound, is then flowed over the chip surface. researchgate.net Binding between the ligand and the immobilized target causes a change in the refractive index at the surface, which is detected and recorded as a response signal over time, generating a sensorgram. bioradiations.comresearchgate.net The sensorgram has three phases: association (during ligand injection), equilibrium (where binding reaches a steady state), and dissociation (when the flow is switched back to buffer). researchgate.net
This technique is particularly valuable for screening and characterizing compounds that modulate enzyme activity. For instance, SPR has been successfully used to screen for small molecule inhibitors of human tyrosinase. nih.gov In such a study, tyrosinase would be immobilized on the sensor chip, and various concentrations of this compound would be injected to determine its binding kinetics. This provides crucial information on how quickly the compound binds to the enzyme and how long it remains bound, offering insights into its mechanism of action. nih.govnih.gov
| Ligand | Target | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Dissociation Constant (KD) (M) | Reference |
|---|---|---|---|---|---|
| Pyrogallol | Human Tyrosinase | Not Reported | Not Reported | 1.34 x 10-5 | nih.gov |
| Tannic Acid | Human Tyrosinase | Not Reported | Not Reported | 6.45 x 10-5 | nih.gov |
| Hydroquinone | Human Tyrosinase | Not Reported | Not Reported | 2.43 x 10-7 | nih.gov |
Chromatographic Separations for Purification and Analytical Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification and purity assessment of synthetic compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). nih.gov
For purification, preparative HPLC is employed to isolate the target compound from reaction byproducts and starting materials. The choice of stationary phase (e.g., reversed-phase C18) and the composition of the mobile phase (often a gradient of water and an organic solvent like acetonitrile) are optimized to achieve the best separation. Tyrosinamide has been used as a derivatization agent to facilitate the preparative purification of N-linked oligosaccharides, highlighting the suitability of chromatographic methods for compounds in this class. nih.gov
Once purified, analytical HPLC is used to determine the purity of the this compound sample. A high-purity sample will ideally show a single, sharp peak in the chromatogram. The peak's area can be used to quantify the compound and assess its purity relative to any detected impurities.
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient, e.g., 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min (Analytical) or higher (Preparative) |
| Detection | UV Absorbance at 280 nm (for tyrosine's aromatic ring) |
Functional Assays for Biochemical Activity Determination
Functional assays are essential for determining the biological or biochemical effect of a compound. For a derivative of L-tyrosine like this compound, a primary functional assay would likely involve testing its interaction with tyrosinase, the key enzyme in melanin (B1238610) biosynthesis that uses L-tyrosine as a substrate. nih.gov Such assays are critical for discovering new tyrosinase inhibitors, which have applications in cosmetics and medicine. researchgate.netnih.gov
Enzyme Activity Assays using Spectrophotometric or Fluorometric Readouts
Spectrophotometric and fluorometric assays are the most common methods for measuring enzyme activity due to their sensitivity and suitability for high-throughput screening. nih.gov For tyrosinase, the most widely used spectrophotometric assay monitors the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome (B613829). pepolska.pl Tyrosinase catalyzes this reaction, and the formation of the orange-red colored dopachrome can be measured by the increase in absorbance at approximately 475 nm. pepolska.pl
To evaluate this compound as a potential tyrosinase inhibitor, the assay would be performed in the presence of varying concentrations of the compound. The rate of dopachrome formation would be measured and compared to a control reaction without the compound. A reduction in the rate of absorbance increase indicates inhibition. The data are then used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | Target Enzyme | Assay Substrate | IC50 (µM) | Reference |
|---|---|---|---|---|
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 72.27 ± 3.14 | mdpi.com |
| Ascorbic Acid | Mushroom Tyrosinase | L-DOPA | 386.5 ± 11.95 | mdpi.com |
| Tropolone | Mushroom Tyrosinase | L-DOPA | Known Inhibitor | mdpi.com |
Cell-Based Assays for Studying Cellular Responses and Pathways
Cell-based assays are crucial for evaluating a compound's activity in a more biologically relevant context. nih.gov To study the effect of this compound on cellular pathways related to its potential target, such as melanogenesis, researchers often use specific cell lines like B16F10 murine melanoma cells. researchgate.net These cells produce melanin and are a standard model for screening anti-melanogenesis agents. researchgate.net
In a typical assay, B16F10 cells are cultured and treated with various concentrations of this compound. After an incubation period, two key parameters are measured: cellular tyrosinase activity and melanin content. Cellular tyrosinase activity can be determined by lysing the cells and performing the enzyme assay described previously on the cell lysate. researchgate.net Melanin content is typically quantified by dissolving the melanin from the cell pellet in a solvent and measuring its absorbance at around 405 nm. A compound that inhibits melanogenesis would lead to a dose-dependent decrease in both cellular tyrosinase activity and melanin content. mdpi.comresearchgate.net These assays provide valuable data on the compound's ability to penetrate cell membranes and exert a biological effect within the cell. researchgate.net
| Compound (at 10 µM) | Cell Line | Cellular Tyrosinase Activity (% of Control) | Melanin Content (% of Control) | Reference |
|---|---|---|---|---|
| 8-Hydroxydaidzein | B16 Melanoma Cells | 20.1% | 51.8% | researchgate.net |
| Kojic Acid (at 100 µM) | B16 Melanoma Cells | 69.9% | 71.3% | researchgate.net |
Future Directions and Research Perspectives for N Hydroxyacetyl Glycyl L Tyrosinamide
Elucidation of Comprehensive Biological Roles and Pathways
A foundational step in characterizing any novel compound is to understand its biological activities and the molecular pathways it modulates. For N-(Hydroxyacetyl)glycyl-L-tyrosinamide, this will require a multi-pronged approach, moving from broad phenotypic screening to detailed mechanistic studies.
Initial investigations would likely involve high-throughput screening in diverse cell-based assays to identify any significant biological effects. These assays could assess a wide range of cellular processes, including cell proliferation, apoptosis, inflammation, and metabolic function. For instance, a hypothetical screening campaign might reveal that this compound exhibits anti-inflammatory properties, as suggested by the known roles of other N-acyl amino acids. nih.govnih.gov
Subsequent research would then focus on delineating the specific signaling pathways involved. If an anti-inflammatory effect is observed, studies could investigate its impact on key inflammatory pathways such as NF-κB, MAPK, and JAK-STAT signaling. Techniques like western blotting, qPCR, and reporter gene assays would be instrumental in identifying the molecular nodes within these pathways that are affected by the compound.
Furthermore, given the structural similarity of this compound to endogenous signaling molecules, it is plausible that it could act as a modulator of receptors or enzymes involved in lipid signaling. mdpi.com The N-acyl amino acid family, to which this compound belongs, is known to interact with a variety of targets, including G-protein coupled receptors (GPCRs) and ion channels. nih.gov Therefore, future studies should explore the potential of this compound to bind to and modulate the activity of known and orphan GPCRs.
A summary of potential biological roles and the experimental approaches to investigate them is presented in the table below.
| Potential Biological Role | Experimental Approaches | Key Pathways to Investigate |
| Anti-inflammatory | Cell-based cytokine release assays, animal models of inflammation | NF-κB, MAPK, JAK-STAT |
| Neuromodulatory | Electrophysiological recordings in neuronal cultures, behavioral studies in animal models | Neurotransmitter receptor signaling, ion channel activity |
| Metabolic Regulation | Assays for glucose uptake and lipid accumulation in adipocytes and hepatocytes | Insulin signaling, AMPK, PPAR pathways |
| Anticancer | Cell proliferation and apoptosis assays in cancer cell lines | Cell cycle regulation, apoptotic pathways |
Integration of Multi-Omics Data for Systems-Level Understanding of its Biological Impact
To gain a comprehensive, systems-level understanding of the biological impact of this compound, it is crucial to integrate data from multiple "omics" platforms. nih.gov This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound and help to identify novel pathways and biomarkers. mdpi.com
A typical multi-omics workflow would involve treating a relevant cell line or animal model with this compound and then collecting samples at different time points for analysis.
Transcriptomics (RNA-Seq): This would reveal changes in gene expression in response to the compound, providing insights into the transcriptional programs that are activated or repressed.
Proteomics (Mass Spectrometry): This would identify changes in protein abundance and post-translational modifications, offering a more direct measure of the functional state of the cell.
Metabolomics (Mass Spectrometry and NMR): This would profile changes in the levels of small molecule metabolites, providing a snapshot of the metabolic state of the cell and identifying pathways that are perturbed by the compound.
By integrating these different layers of data, researchers can construct detailed molecular networks that illustrate how this compound perturbs cellular physiology. For example, transcriptomic data might show the upregulation of genes involved in a particular metabolic pathway, which is then confirmed by proteomic and metabolomic data showing increased levels of the corresponding enzymes and metabolites. This integrated approach can help to validate target engagement and uncover off-target effects. nih.gov
The following table provides a hypothetical example of how multi-omics data could be integrated to understand the effects of this compound.
| Omics Platform | Hypothetical Finding | Biological Interpretation |
| Transcriptomics | Upregulation of genes encoding for antioxidant enzymes (e.g., SOD1, CAT). | The compound may induce an antioxidant response at the transcriptional level. |
| Proteomics | Increased abundance of SOD1 and CAT proteins. | The transcriptional changes translate to increased protein levels. |
| Metabolomics | Decreased levels of reactive oxygen species (ROS) and increased levels of glutathione. | The compound has a functional antioxidant effect, reducing oxidative stress. |
Application of Artificial Intelligence and Machine Learning in Predictive Modeling and Compound Optimization
Predictive Modeling: ML models can be trained on existing datasets of small molecules with known biological activities to predict the properties of new compounds. nih.gov For this compound, quantitative structure-activity relationship (QSAR) models could be developed to predict its binding affinity for various targets, its absorption, distribution, metabolism, and excretion (ADME) properties, and its potential toxicity. nih.gov These models can help to prioritize which experiments to perform and to guide the design of new analogs with improved properties.
Compound Optimization: Generative AI models can be used to design novel molecules with desired properties. axxam.com By providing the model with a set of design criteria, such as high target affinity and low toxicity, it can generate new chemical structures that are optimized for these properties. arxiv.org This approach could be used to generate analogs of this compound with enhanced therapeutic potential.
Target Identification and Mechanism of Action Elucidation: AI can also be used to analyze large-scale biological data, such as gene expression profiles from cells treated with the compound, to infer its mechanism of action and identify its molecular targets. mdpi.com By comparing the gene expression signature of this compound to a reference database of signatures from compounds with known mechanisms, it is possible to generate hypotheses about its mode of action. pharmafeatures.com
The table below outlines some of the AI and ML approaches that could be applied to the study of this compound.
| AI/ML Application | Description | Potential Impact |
| Predictive QSAR Modeling | Develop models to predict the activity and properties of the compound based on its structure. nih.gov | Prioritize experimental testing and guide the design of new analogs. |
| Generative Molecular Design | Use generative models to design novel analogs with optimized properties. axxam.com | Accelerate the discovery of more potent and safer drug candidates. |
| Mechanism of Action Inference | Analyze large-scale biological data to predict the compound's mechanism of action. mdpi.com | Generate hypotheses about the compound's targets and pathways. |
| Drug Repurposing | Screen the compound against predictive models for a wide range of diseases. | Identify potential new therapeutic indications for the compound. |
Q & A
(Basic) What are the recommended methods for synthesizing N-(Hydroxyacetyl)glycyl-L-tyrosinamide in a laboratory setting?
Answer:
The synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods.
- Step 1 : Start with glycyl-L-tyrosinamide as the base peptide. Protect the tyrosine hydroxyl group with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions.
- Step 2 : Introduce the hydroxyacetyl moiety via acylation. Use N-hydroxysuccinimide (NHS) esters or carbodiimide crosslinkers (e.g., EDC) to activate the carboxylic acid group of hydroxyacetic acid for efficient coupling to the glycyl amine group.
- Step 3 : Deprotect the Boc group under acidic conditions (e.g., trifluoroacetic acid) and purify the product using reverse-phase HPLC. Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
(Basic) What safety protocols should be followed when handling this compound in laboratory experiments?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste .
- Respiratory Protection : Use a NIOSH-approved N95 respirator for dust control during weighing. For prolonged exposure, employ a fume hood with adequate airflow (≥0.5 m/s) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), seal in containers, and dispose per local regulations. Prevent entry into drains due to potential aquatic toxicity .
(Advanced) How does the hydroxyacetyl modification influence the inhibitory activity of glycyl-L-tyrosine derivatives against carboxypeptidase A (CPA)?
Answer:
The hydroxyacetyl group increases the basicity of the peptide’s N-terminal amine, enhancing its binding affinity to CPA’s zinc-active site.
- Mechanism : The hydroxyacetyl moiety stabilizes the tetrahedral transition state during hydrolysis via hydrogen bonding with Glu270 and coordination with the zinc ion. Competitive inhibition assays (e.g., Lineweaver-Burk plots) show a 3-fold decrease in compared to unmodified glycyl-L-tyrosine, indicating stronger inhibition .
- Experimental Validation : Use fluorescence quenching assays to monitor CPA activity. Pre-incubate CPA with the inhibitor and measure residual activity using substrates like Hippuryl-L-phenylalanine .
(Advanced) What computational approaches are suitable for modeling the interaction between this compound and zinc-dependent hydrolases?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses. Parameterize the zinc ion using a non-bonded model with a +2 charge and include explicit water molecules in the active site.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS with the CHARMM36 force field. Analyze hydrogen-bond occupancy between the hydroxyacetyl oxygen and catalytic residues (e.g., Arg145 in CPA) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate the energy profile of the hydrolysis transition state using Gaussian09 for the QM region (active site) and AMBER for the MM region .
(Advanced) How can researchers resolve contradictions in reported enzymatic hydrolysis rates of this compound under varying pH conditions?
Answer:
- Systematic pH Profiling : Conduct hydrolysis assays across a pH range (5.0–9.0) using universal buffers (e.g., Tris-HCl, phosphate). Monitor reaction rates via HPLC or UV-Vis spectroscopy (e.g., tyrosine release at 275 nm).
- Control Variables : Ensure consistent ionic strength () and temperature (25°C). Differences in buffer composition (e.g., metal ions) may explain discrepancies.
- Data Reconciliation : Apply a modified Michaelis-Menten equation accounting for pH-dependent enzyme protonation states. For example, CPA activity peaks at pH 7.4 but declines sharply below pH 6.0 due to zinc ion displacement .
(Basic) What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR : Use - and -NMR in DMSO-d6 to confirm structure. Key signals: hydroxyacetyl methylene protons (δ 3.8–4.1 ppm), tyrosine aromatic protons (δ 6.7–7.1 ppm) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode for accurate mass determination ( calculated for : 299.11) .
(Advanced) How can researchers design analogs of this compound to target other zinc-dependent enzymes?
Answer:
- Scaffold Modification : Replace tyrosine with phenylalanine or tryptophan to alter hydrophobicity. Introduce fluorinated hydroxyacetyl groups to enhance electronegativity.
- Activity Screening : Use high-throughput fluorescence polarization assays against enzymes like angiotensin-converting enzyme (ACE) or matrix metalloproteinases (MMPs).
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups) with inhibitory potency using multivariate regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
